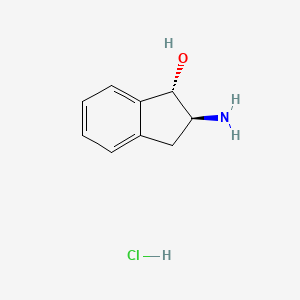
pyridine-2-carboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2-carboxylic acid hydrazide, also known as picolinic acid hydrazide, is a chemical compound with the molecular formula C6H7N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-carboxylic acid hydrazide typically involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
C6H5NO2+N2H4→C6H7N3O+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: It can be reduced to form pyridine-2-carboxaldehyde.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridine-2-carboxaldehyde.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine-2-carboxylic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-tuberculosis drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of pyridine-2-carboxylic acid hydrazide involves its interaction with various molecular targets. In the case of its use as an anti-tuberculosis agent, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacterium .
Comparaison Avec Des Composés Similaires
- Pyridine-3-carboxylic acid hydrazide
- Pyridine-4-carboxylic acid hydrazide
- Isonicotinic acid hydrazide
Comparison: Pyridine-2-carboxylic acid hydrazide is unique due to its specific position of the carboxylic acid group on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to pyridine-3-carboxylic acid hydrazide and pyridine-4-carboxylic acid hydrazide, it exhibits different chemical and biological properties due to the positional isomerism .
Propriétés
Numéro CAS |
1452-57-9 |
|---|---|
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)




